Benzyl 3-(chlorosulfonyl)propanoate

Description

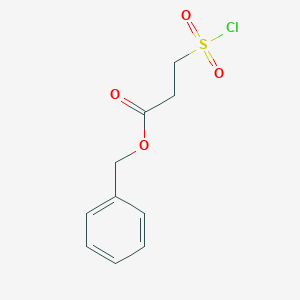

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-chlorosulfonylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c11-16(13,14)7-6-10(12)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMXWCKIMOPVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Proposed Synthetic Methodologies for Benzyl 3 Chlorosulfonyl Propanoate

Retrosynthetic Analysis of the Target Compound

A retrosynthetic approach to Benzyl (B1604629) 3-(chlorosulfonyl)propanoate identifies two primary bond disconnections for strategic analysis: the ester linkage and the carbon-sulfur bond of the chlorosulfonyl group.

Ester Disconnection: The most straightforward disconnection is at the ester C-O bond. This pathway leads back to benzyl alcohol and a 3-(chlorosulfonyl)propanoic acid derivative, such as the corresponding acyl chloride or the carboxylic acid itself. This suggests a final esterification step.

C-S Bond Disconnection: Alternatively, disconnecting the carbon-sulfur bond points to a precursor such as benzyl propanoate, which would require a subsequent chlorosulfonation step. However, direct C-H chlorosulfonation of aliphatic chains is often unselective and synthetically challenging. A more viable approach involves the transformation of a pre-existing sulfur-containing functional group, such as a thiol or a sulfonic acid, on the propanoate backbone.

These analyses suggest two main forward synthetic strategies:

Formation of the 3-(chlorosulfonyl)propanoic acid skeleton followed by esterification with benzyl alcohol.

Synthesis of a suitable benzyl propanoate derivative containing a sulfur functional group, which is then converted into the target chlorosulfonyl moiety.

Approaches for the Formation of the Propanoate Skeleton

Constructing the three-carbon propanoate framework is the foundational phase of the synthesis. This can be achieved through various methods, including building the chain or modifying a pre-existing three-carbon molecule.

Chain elongation methods can be employed to construct the propanoate backbone from simpler precursors.

Malonic Ester Synthesis: A classic approach involves the alkylation of diethyl malonate with a suitable electrophile. For instance, reacting sodium diethyl malonate with a protected 2-haloethanol, followed by hydrolysis and decarboxylation, would yield a 3-hydroxypropanoic acid derivative, which would require further functional group manipulation. A more direct route could involve a protected halo-precursor that already contains a sulfur moiety. A similar strategy using malonic ester synthesis has been employed for preparing substituted propionic acids from benzyl chloride derivatives google.com.

Michael Addition to Acrylates: A highly efficient method involves the conjugate addition of a nucleophile to an acrylic acid derivative. For instance, the Michael addition of a sulfur nucleophile like sodium bisulfite to benzyl acrylate (B77674) would directly yield benzyl 3-sulfopropanoate. This intermediate is ideal for subsequent conversion to the sulfonyl chloride.

This strategy focuses on forming the benzyl ester from a pre-formed acid precursor. The choice of method depends heavily on the stability of the chlorosulfonyl group under the reaction conditions.

Fischer-Speier Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid masterorganicchemistry.comchemguide.co.uklibretexts.org. While effective for many esters, the harsh acidic conditions and high temperatures could potentially lead to the hydrolysis of the sensitive sulfonyl chloride group masterorganicchemistry.comchemguide.co.uk. Therefore, this method is better suited for esterifying a more stable precursor, such as 3-sulfopropanoic acid, prior to the chlorination step. Studies on the esterification of propanoic acid have shown that increasing temperature and using an excess of alcohol can achieve high yields ceon.rs.

Alkylation of a Carboxylate Salt: A milder alternative involves reacting the carboxylate salt of 3-(chlorosulfonyl)propanoic acid with benzyl chloride or benzyl bromide. This approach avoids strong acids and proceeds under neutral or slightly basic conditions, thus preserving the integrity of the sulfonyl chloride.

Via Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting 3-(chlorosulfonyl)propanoyl chloride can then be reacted with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270), to form the ester. This method is typically high-yielding and proceeds under mild conditions.

Introduction of the Chlorosulfonyl Moiety

The final key transformation is the formation of the chlorosulfonyl group. This is almost exclusively achieved by the transformation of other sulfur-containing functionalities rather than by direct sulfonylation of the hydrocarbon backbone.

Direct chlorosulfonation of benzyl propanoate is not considered a viable primary route. The reaction of aliphatic hydrocarbons with reagents like chlorosulfonic acid typically lacks selectivity and requires harsh conditions that would likely degrade the ester functionality unt.edu.

This is the most practical and reliable set of methodologies for introducing the chlorosulfonyl group.

Oxidative Chlorination of a Thiol Precursor: A highly effective method starts with a thiol derivative, such as benzyl 3-mercaptopropanoate. This intermediate can be subjected to oxidative chlorination using chlorine gas in an aqueous medium. This reaction is a standard and often high-yielding procedure for preparing sulfonyl chlorides from thiols organic-chemistry.orgresearchgate.net.

Chlorination of a Sulfonic Acid Precursor: An equally robust method involves the conversion of a sulfonic acid to a sulfonyl chloride. The precursor, benzyl 3-sulfopropanoate (which can be synthesized via Michael addition as described in 2.2.1), can be treated with a variety of chlorinating agents organic-chemistry.orgthieme-connect.com. Common reagents for this transformation include thionyl chloride (SOCl₂), often with a catalytic amount of DMF, phosphorus pentachloride (PCl₅), and 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) thieme-connect.comwikipedia.orgorgsyn.org. The choice of reagent can depend on factors like desired reaction conditions (e.g., TAPC allows for solvent-free conditions) and ease of product isolation thieme-connect.com.

Table 1: Comparison of Reagents for Converting Sulfonic Acids to Sulfonyl Chlorides

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, often with cat. DMF wikipedia.org | Volatile byproducts (SO₂, HCl) taylorfrancis.com | Can be harsh; reagent is corrosive and moisture-sensitive taylorfrancis.com |

| Phosphorus Pentachloride (PCl₅) | Often heated | Effective for many substrates | Solid reagent; produces solid byproducts (POCl₃) that require separation orgsyn.org |

| TAPC | Solvent-free, room temperature thieme-connect.com | Mild conditions, high efficiency, simple work-up organic-chemistry.orgthieme-connect.com | Reagent is less common than others |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Benzyl 3-(chlorosulfonyl)propanoate |

| Benzyl alcohol |

| 3-(Chlorosulfonyl)propanoic acid |

| 3-(Chlorosulfonyl)propanoyl chloride |

| Benzyl propanoate |

| Benzyl 3-mercaptopropanoate |

| Benzyl 3-sulfopropanoate |

| Diethyl malonate |

| 3-Hydroxypropanoic acid |

| Benzyl acrylate |

| 3-Sulfopropanoic acid |

| Benzyl chloride |

| Benzyl bromide |

| Thionyl chloride |

| Oxalyl chloride |

| Pyridine |

| Sulfuric acid |

| Phosphorus pentachloride |

| 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) |

Integration of the Benzyl Ester Functionality

The introduction of the benzyl ester in the synthesis of this compound can be approached in two primary ways: by implementing the benzyl group as a protecting group for the carboxylic acid functionality early in the synthesis, or through the direct esterification of a pre-formed 3-(chlorosulfonyl)propanoic acid with benzyl alcohol.

In a multi-step synthesis, protecting groups are crucial for temporarily masking a reactive functional group to prevent it from interfering with subsequent reaction steps. wikipedia.org The benzyl ester is a commonly used protecting group for carboxylic acids due to its general stability under various conditions and its susceptibility to removal under specific, mild conditions, most notably through hydrogenolysis. wikipedia.orglibretexts.org

In the context of synthesizing this compound, one could hypothetically protect a precursor molecule containing a carboxylic acid and a group that can be later converted to a sulfonyl chloride. The benzyl ester is stable to many acidic conditions that might be required for the transformation of other functional groups in the molecule. oup.com For instance, if the synthesis involved an acid-catalyzed reaction to form the sulfonyl chloride, the benzyl ester would likely remain intact. organic-chemistry.org The stability of various ester protecting groups, including benzyl esters, is well-documented and provides a basis for their strategic use in complex syntheses. organic-chemistry.org

The choice of protecting group is critical, and the benzyl group offers advantages over other esters like methyl or ethyl esters, which typically require harsher basic conditions for removal that could also affect other sensitive parts of the molecule. oup.com The orthogonal nature of the benzyl protecting group, allowing for its selective removal without affecting other protecting groups, is a significant advantage in complex molecular construction. wikipedia.org

A more direct approach involves the esterification of a 3-(chlorosulfonyl)propanoic acid precursor with benzyl alcohol. This method is contingent on the successful synthesis and stability of the 3-(chlorosulfonyl)propanoic acid. The direct esterification of carboxylic acids with alcohols is a fundamental transformation in organic chemistry, and several methods have been developed to achieve this efficiently. researchgate.net

Given the presence of the reactive sulfonyl chloride group, mild reaction conditions would be preferable to avoid unwanted side reactions. Several catalytic systems have been shown to be effective for the direct esterification of carboxylic acids with benzyl alcohol under relatively mild conditions. For instance, niobium(V) chloride (NbCl₅) has been used as a catalyst for the direct esterification of various carboxylic acids with benzyl alcohol at room temperature, affording good to excellent yields. nih.gov Another approach involves the use of a triphenylphosphine (B44618) oxide/oxalyl chloride system, which promotes esterification under neutral conditions at room temperature. nih.gov

The classic Fischer esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, might be too harsh for a substrate containing a sulfonyl chloride, potentially leading to hydrolysis or other side reactions. However, milder, modern catalytic methods offer promising alternatives. For example, a porous phenolsulphonic acid-formaldehyde resin has been developed as a heterogeneous catalyst for direct esterification, which can be performed without the removal of water and under relatively mild conditions. researchgate.net The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent is another common method for esterification under mild conditions, often employed in peptide synthesis where preserving the integrity of sensitive functional groups is paramount. gcwgandhinagar.com

The following table summarizes various catalytic systems that could be potentially applied to the direct esterification of 3-(chlorosulfonyl)propanoic acid with benzyl alcohol, based on literature precedents for similar transformations.

| Catalyst/Reagent | Reaction Conditions | Reported Yields for Benzyl Esters | Reference |

| Niobium(V) chloride (NbCl₅) | Room temperature, 3 hours | High | nih.gov |

| Triphenylphosphine oxide / Oxalyl chloride | Room temperature, 1 hour | Excellent | nih.gov |

| Porous Phenolsulphonic Acid-Formaldehyde Resin | 50-80 °C, 12 hours | Up to 95% | researchgate.net |

| Dicyclohexylcarbodiimide (DCC) | Mild conditions | Widely used, variable yields | gcwgandhinagar.com |

| 2-benzyloxy-1-methylpyridinium triflate / Et₃N | Not specified | Good | nih.gov |

Optimization of Reaction Conditions and Yields in Proposed Synthetic Routes

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis for this compound. Key parameters that can be adjusted to maximize the yield and purity of the final product include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.

For the direct esterification of 3-(chlorosulfonyl)propanoic acid with benzyl alcohol, the selection of an appropriate catalyst is paramount. As indicated in the table above, various catalysts can promote this transformation. A systematic screening of different catalysts, including Lewis acids like NbCl₅ and activating agents like the TPPO/(COCl)₂ system, would be necessary to identify the most effective one for this specific substrate. nih.govnih.gov

The reaction temperature is another crucial factor. While some methods proceed at room temperature, others may require heating to achieve a reasonable reaction rate. nih.govresearchgate.net However, higher temperatures could also lead to the decomposition of the sensitive sulfonyl chloride group. Therefore, a careful optimization of the temperature profile is essential.

The molar ratio of the reactants can also significantly influence the equilibrium of the esterification reaction. According to Le Chatelier's principle, using an excess of one of the reactants, typically the less expensive one (in this case, likely benzyl alcohol), can drive the reaction towards the product side and increase the yield. rsc.org

Furthermore, the removal of byproducts, particularly water in the case of direct esterification, can also shift the equilibrium towards the formation of the ester. rsc.org This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.

The table below illustrates how the optimization of various reaction parameters can impact the yield of benzyl ester formation in a related enzymatic synthesis, highlighting the importance of a systematic approach to optimization. rsc.org

| Parameter | Range Studied | Effect on Yield | Reference |

| Alcohol : Acid Molar Ratio | 1:1 to 1:5 | Increased yield with excess acid | rsc.org |

| Temperature | 30-50 °C | Optimal temperature identified for maximum conversion | rsc.org |

| Vacuum Pressure | 15-30 mbar | Influenced water removal and reaction rate | rsc.org |

| Reaction Time | 30-180 min | Yield increased with time up to a certain point | rsc.org |

Investigations into the Chemical Reactivity and Transformation Pathways of Benzyl 3 Chlorosulfonyl Propanoate

Electrophilic Nature and Nucleophilic Attack at the Sulfonyl Chloride Center

The sulfur atom in the sulfonyl chloride group (R-SO₂Cl) of benzyl (B1604629) 3-(chlorosulfonyl)propanoate is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. Consequently, the sulfonyl chloride moiety readily undergoes nucleophilic attack by a variety of nucleophiles. wikipedia.orgrsc.org

Formation of Sulfonamides with Nitrogen Nucleophiles

The reaction of sulfonyl chlorides with primary and secondary amines is a well-established method for the synthesis of sulfonamides. wikipedia.orgnih.gov Benzyl 3-(chlorosulfonyl)propanoate reacts with nitrogen nucleophiles, such as primary and secondary amines, to yield the corresponding sulfonamides. nih.gov This reaction typically proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct. rsc.org The resulting sulfonamides are stable functional groups found in many biologically active compounds. rsc.orgnih.gov

The general reaction can be depicted as follows:

R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + R'R''NH₂⁺Cl⁻

Where R is the benzyl 3-propanoate group, and R' and R'' can be hydrogen, alkyl, or aryl groups.

A variety of amines can be used in this reaction, leading to a diverse range of sulfonamide products. The table below summarizes the expected products from the reaction of this compound with different nitrogen nucleophiles.

| Nitrogen Nucleophile | Product |

| Ammonia (NH₃) | Benzyl 3-(sulfamoyl)propanoate |

| Primary Amine (R'NH₂) | Benzyl 3-(N-alkyl/aryl-sulfamoyl)propanoate |

| Secondary Amine (R'R''NH) | Benzyl 3-(N,N-dialkyl/diaryl-sulfamoyl)propanoate |

Reactivity with Oxygen Nucleophiles for Sulfonate Ester Synthesis

In a similar fashion to the formation of sulfonamides, this compound can react with oxygen nucleophiles, such as alcohols and phenols, to form sulfonate esters. wikipedia.orgorganic-chemistry.org This reaction, often referred to as sulfonylation, is typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl produced. youtube.com The resulting sulfonate esters are themselves useful functional groups, often employed as leaving groups in subsequent nucleophilic substitution reactions. libretexts.org

The general reaction is as follows:

R-SO₂Cl + R'-OH → R-SO₂OR' + HCl

The table below illustrates the expected sulfonate ester products from the reaction with various oxygen nucleophiles.

| Oxygen Nucleophile | Product |

| Methanol (CH₃OH) | Benzyl 3-(methoxy-sulfonyl)propanoate |

| Phenol (C₆H₅OH) | Benzyl 3-(phenoxy-sulfonyl)propanoate |

| Water (H₂O) | Benzyl 3-(sulfo)propanoate (sulfonic acid) |

Reactions with Carbon-Based Nucleophiles

The reaction of sulfonyl chlorides with carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), is more complex and can lead to different products depending on the reaction conditions and the nature of the nucleophile. While sulfonyl chlorides can react with these strong nucleophiles, the reaction at the sulfonyl group can sometimes be outcompeted by attack at other electrophilic sites in the molecule, or side reactions may occur. masterorganicchemistry.comlibretexts.orgyoutube.com

With Grignard reagents, the reaction can potentially lead to the formation of sulfones (R-SO₂-R'). masterorganicchemistry.comlibretexts.org However, the high reactivity of Grignard reagents can also lead to attack at the ester carbonyl group. masterorganicchemistry.comlibretexts.org Similarly, organolithium reagents are potent nucleophiles that can react at the sulfonyl chloride. youtube.comslideshare.net

Hydrolytic Stability and Pathways

Sulfonyl chlorides are known to be sensitive to moisture, undergoing hydrolysis to the corresponding sulfonic acids. wikipedia.orgacs.org Therefore, this compound is expected to hydrolyze in the presence of water to form benzyl 3-(sulfo)propanoate. The rate of hydrolysis can be influenced by factors such as pH and the presence of catalysts. acs.orgresearchgate.net The low solubility of some sulfonyl chlorides in water can sometimes protect them from rapid hydrolysis, allowing for their synthesis and isolation from aqueous media. acs.orgresearchgate.net The mechanism of hydrolysis can vary, with possibilities including an associative Sₙ2-type attack by water on the sulfur atom or a dissociative process. rsc.org

Reactivity and Cleavage of the Benzyl Ester Linkage

The benzyl ester group in this compound provides another site for chemical transformation, most notably through cleavage to generate the corresponding carboxylic acid.

Catalytic Hydrogenolysis for Carboxylic Acid Generation

A common and mild method for the cleavage of benzyl esters is catalytic hydrogenolysis. acsgcipr.orgrsc.org This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). researchgate.netcommonorganicchemistry.com The reaction results in the cleavage of the benzyl C-O bond, yielding the carboxylic acid and toluene (B28343) as a byproduct. acsgcipr.org

The general reaction is:

R-COOCH₂C₆H₅ + H₂ --(Pd/C)--> R-COOH + CH₃C₆H₅

In the case of this compound, this reaction would be expected to yield 3-(chlorosulfonyl)propanoic acid, provided the sulfonyl chloride group is stable under the hydrogenolysis conditions. The choice of catalyst and reaction conditions can be crucial to ensure the chemoselective cleavage of the benzyl ester without affecting other functional groups. researchgate.netacs.org

The following table summarizes the key transformations of this compound discussed in this article.

| Reagent/Condition | Reactive Site | Product |

| Nitrogen Nucleophile (e.g., R'R''NH) | Sulfonyl Chloride | Benzyl 3-(N,N-disubstituted-sulfamoyl)propanoate |

| Oxygen Nucleophile (e.g., R'OH) | Sulfonyl Chloride | Benzyl 3-(alkoxy/aryloxy-sulfonyl)propanoate |

| Water (H₂O) | Sulfonyl Chloride | Benzyl 3-(sulfo)propanoate |

| Catalytic Hydrogenolysis (H₂/Pd-C) | Benzyl Ester | 3-(Chlorosulfonyl)propanoic acid |

Acid- and Base-Mediated Hydrolysis Strategies

The hydrolysis of this compound can proceed via two distinct pathways, targeting either the benzyl ester or the chlorosulfonyl moiety. The outcome of the hydrolysis is highly dependent on the reaction conditions, particularly the pH.

The chlorosulfonyl group is highly susceptible to hydrolysis, readily reacting with water to form the corresponding sulfonic acid. This reaction is typically rapid and occurs under neutral or mildly acidic or basic conditions. In contrast, the hydrolysis of the benzyl ester is generally slower and requires more forcing conditions, such as strong acid or base catalysis and elevated temperatures. nih.govacs.orglibretexts.org

Under acidic conditions, the ester is protonated, which activates the carbonyl group towards nucleophilic attack by water. In basic media, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The relative rates of hydrolysis of the two functional groups allow for selective transformations. For instance, gentle treatment with aqueous base is expected to selectively hydrolyze the chlorosulfonyl group, leaving the benzyl ester intact. Conversely, under forcing acidic conditions, both functional groups are likely to be hydrolyzed.

| Reaction | Reagents and Conditions | Product(s) | Reference |

| Selective Hydrolysis of Chlorosulfonyl Group | H₂O, mild base (e.g., NaHCO₃), room temperature | Benzyl 3-(sulfo)propanoate | nih.gov |

| Hydrolysis of Benzyl Ester | H₂O, strong acid (e.g., H₂SO₄), heat | 3-(Chlorosulfonyl)propanoic acid, Benzyl alcohol | libretexts.org |

| Complete Hydrolysis | H₂O, strong base (e.g., NaOH), heat | 3-Sulfopropanoic acid, Benzyl alcohol | nih.govlibretexts.org |

Transesterification Processes

Transesterification is a fundamental process for converting one ester into another. In the case of this compound, the benzyl ester can undergo transesterification with various alcohols in the presence of an acid or base catalyst. wikipedia.org Acid-catalyzed transesterification, often employing catalysts such as p-toluenesulfonic acid (PTSA) or sulfuric acid, proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by an alcohol. dntb.gov.uaresearchgate.net

The reaction is typically performed in an excess of the new alcohol to drive the equilibrium towards the desired product. This method allows for the introduction of different alkyl or aryl groups in place of the benzyl group, thereby modifying the properties of the molecule. It is important to note that the chlorosulfonyl group is sensitive to nucleophilic attack by alcohols, which can lead to the formation of sulfonate esters as a side reaction, particularly under basic conditions or at elevated temperatures. Therefore, carefully controlled, acid-catalyzed conditions are generally preferred for the selective transesterification of the ester functionality.

| Catalyst | Alcohol (R-OH) | Conditions | Product | Reference |

| p-Toluenesulfonic acid (PTSA) | Methanol | Reflux | Methyl 3-(chlorosulfonyl)propanoate | dntb.gov.uaresearchgate.net |

| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | Ethyl 3-(chlorosulfonyl)propanoate | wikipedia.org |

| Lewis Acids (e.g., Ti(OiPr)₄) | iso-Propanol | Anhydrous, heat | iso-Propyl 3-(chlorosulfonyl)propanoate | wikipedia.org |

Transformations at the Propanoate Carbon Chain

Alpha-Carbon Functionalization Adjacent to the Ester

The carbon atom alpha to the ester carbonyl group in this compound is amenable to functionalization through the formation of an enolate or its equivalent. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures can deprotonate the α-carbon to generate a lithium enolate. This enolate is a potent nucleophile and can react with a variety of electrophiles to introduce new substituents at the alpha position.

For example, the enolate can be alkylated with alkyl halides, or it can react with aldehydes and ketones in aldol-type reactions. It can also be acylated with acyl chlorides or anhydrides. These transformations provide a powerful means to elaborate the carbon skeleton of the propanoate chain, leading to the synthesis of a wide range of substituted derivatives. The choice of base, solvent, and temperature is crucial to control the selectivity of the reaction and to avoid side reactions, such as self-condensation or decomposition.

| Electrophile | Base | Conditions | Product Type | Reference |

| Alkyl Halide (R-X) | LDA | THF, -78 °C | α-Alkylated Propanoate | yolanda-rios.net |

| Aldehyde (R'CHO) | LDA | THF, -78 °C | α-(β-Hydroxyalkyl) Propanoate | mdpi.com |

| Acyl Chloride (R''COCl) | LDA | THF, -78 °C | α-Acyl Propanoate | springernature.com |

Modifications of the Alkyl Spacer

The ethylene (B1197577) (-CH₂CH₂-) spacer in the propanoate chain of this compound is generally less reactive than the functional groups at either end. Direct functionalization of these methylene (B1212753) groups is challenging due to the high pKa of the C-H bonds and the lack of activating adjacent groups. Under most conditions discussed for the modification of the ester or chlorosulfonyl groups, the alkyl spacer is expected to remain inert.

However, under radical conditions or in the presence of very strong bases, reactions involving the alkyl chain could potentially occur, but these are generally not selective and are of limited synthetic utility. Therefore, for most practical purposes, the ethylene spacer is considered a stable linker between the two reactive functionalities of the molecule.

Chemoselectivity in Multifunctional Molecular Systems

The presence of two distinct and highly reactive functional groups in this compound makes it an excellent model for studying chemoselectivity. taylorandfrancis.com The ability to selectively target one functional group while leaving the other intact is a cornerstone of modern organic synthesis. rsc.orgyoutube.com

The key to achieving high chemoselectivity lies in the differential reactivity of the benzyl ester and the chlorosulfonyl group towards various reagents and reaction conditions. As has been discussed, the chlorosulfonyl group is a hard and highly reactive electrophile, readily attacked by hard nucleophiles such as water and amines. tcichemicals.com In contrast, the benzyl ester is a softer electrophile and generally requires activation (e.g., by protonation) or more forcing conditions for reaction.

This reactivity difference allows for a number of selective transformations. For example, the chlorosulfonyl group can be selectively converted to a sulfonamide or a sulfonic acid without affecting the benzyl ester. Conversely, the benzyl ester can be selectively cleaved by catalytic hydrogenolysis, a reaction that does not affect the chlorosulfonyl group. The ability to perform these selective transformations in a predictable manner makes this compound a valuable and versatile tool for the construction of complex molecular architectures.

Exploration of Derivatization and Analogue Synthesis from Benzyl 3 Chlorosulfonyl Propanoate

Synthesis of Diverse Sulfonamide Libraries

The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of sulfonamide synthesis. cbijournal.comorganic-chemistry.org Benzyl (B1604629) 3-(chlorosulfonyl)propanoate can, therefore, serve as a scaffold for generating extensive libraries of sulfonamides. By reacting it with a wide range of amines, researchers can systematically modify the molecular structure to explore structure-activity relationships (SAR). This process is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net The reaction is generally robust and high-yielding. nih.gov

A representative reaction scheme for the synthesis of a sulfonamide library from Benzyl 3-(chlorosulfonyl)propanoate is shown below:

Reactant A: this compound

Reactant B: A diverse collection of primary and secondary amines (R¹R²NH)

Product: A library of Benzyl 3-(sulfamoyl)propanoates

Table 1: Representative Amines for Sulfonamide Library Synthesis

| Amine (R¹R²NH) | Resulting Sulfonamide Class | Potential Application Area |

| Aniline | N-Aryl Sulfonamide | Antibacterial, Anticancer |

| Benzylamine | N-Benzyl Sulfonamide | Enzyme Inhibition |

| Morpholine | N-Morpholinyl Sulfonamide | CNS Agents, Agrochemicals |

| Piperidine | N-Piperidinyl Sulfonamide | GPCR Ligands |

Development of Amino Acid and Peptide Conjugates

The sulfonyl chloride moiety is an effective tool for conjugation with biological molecules. It readily reacts with the free amino groups of amino acids or peptides to form stable sulfonamide linkages, creating "sulfonopeptides." nih.gov These conjugates are of significant interest as they can act as mimics of transition states in enzymatic hydrolysis, leading to potent enzyme inhibitors. nih.gov

The synthesis involves the coupling of this compound with amino acid esters or peptides, often under basic conditions. nih.govnih.gov This approach allows for the incorporation of the benzyl propanoate structure into peptide sequences, potentially modifying their solubility, stability, and biological activity. The sulfonyl group can also be used as an N-terminal protecting group in peptide synthesis. google.com

Construction of Heterocyclic Systems via Sulfonylation

Sulfonyl chlorides are valuable precursors for the synthesis of various heterocyclic compounds. The derivatives of this compound can be designed to undergo intramolecular cyclization reactions to form nitrogen- or sulfur-containing heterocycles. For instance, a sulfonamide derived from an amino alcohol could be cyclized to form a sultam (a cyclic sulfonamide). Such reactions can sometimes be promoted by radical initiators, leading to the formation of complex ring systems. rsc.org The resulting heterocyclic structures are prevalent in many biologically active molecules.

Generation of Sulfonate Esters for Prodrug or Material Applications

In addition to reacting with amines, sulfonyl chlorides react efficiently with alcohols and phenols in the presence of a base to form sulfonate esters. eurjchem.comyoutube.com This reaction allows the this compound to be linked to various hydroxyl-containing molecules.

Table 2: Potential Sulfonate Ester Derivatives and Applications

| Alcohol/Phenol Reactant | Product Type | Potential Application |

| Phenolic Drug (e.g., Paracetamol) | Aryl Sulfonate Ester | Prodrug Design |

| Polyethylene Glycol (PEG) | Polymer-Sulfonate Conjugate | Material Science, Drug Delivery |

| Chiral Alcohol | Chiral Sulfonate Ester | Asymmetric Synthesis |

| Cellulose or other biopolymers | Biopolymer-Sulfonate Material | Functional Materials |

This derivatization is particularly relevant in prodrug design. A biologically active molecule with a hydroxyl group can be masked as a sulfonate ester. This linkage can be designed to be stable under physiological conditions but cleaved by specific enzymes or chemical stimuli within the body to release the active drug. nih.gov

Preparation of Sulfone and Sulfoxide Analogues

The sulfonyl chloride group can be chemically transformed into other sulfur-containing functional groups like sulfones and sulfoxides.

Sulfones: Sulfonyl chlorides can be used in reactions to form C-S bonds, yielding sulfones. For example, they can react with organometallic reagents or participate in radical addition reactions to alkenes to form β-hydroxyl sulfones. thieme-connect.comresearchgate.net These derivatives are stable and are important pharmacophores in many drugs.

Sulfoxides: The conversion of sulfonyl chlorides to sulfoxides is less direct. A common route involves the reduction of the sulfonyl chloride to a sulfinate, which can then be used to generate sulfoxides. An alternative is a one-pot reduction of the sulfonyl chloride to a sulfinamide, which serves as a sulfoxide precursor. nih.gov

Stereoselective Derivatizations and Chiral Induction Studies

While there is no specific literature on stereoselective reactions involving this compound, the general reactivity of sulfonyl chlorides suggests potential avenues for such studies. For instance, the addition of sulfonyl chlorides to terminal alkynes can be catalyzed by copper or iron complexes to yield (E)- or (Z)-β-chlorovinylsulfones with high stereoselectivity. acs.orgthieme-connect.com If this compound were subjected to such a reaction, it would produce chiral vinyl sulfones. Furthermore, if the benzyl ester portion of the molecule were replaced with a chiral auxiliary, it could potentially induce stereoselectivity in reactions at or near the sulfonyl chloride group.

Structure-Reactivity Relationship Studies of Derived Compounds

By creating a library of sulfonamide derivatives and testing their biological activity (e.g., as enzyme inhibitors or antibacterial agents), researchers can develop quantitative structure-activity relationship (QSAR) models. These models correlate structural features with activity, providing insights for designing more potent and selective compounds. tandfonline.com

Table 3: Key Parameters in Sulfonamide SAR Studies

| Physicochemical Parameter | Influence on Biological Activity |

| pKa | Affects the degree of ionization at physiological pH, which can be crucial for binding to biological targets. nih.gov |

| Hydrophobicity (LogP) | Influences membrane permeability, protein binding, and overall pharmacokinetics. acs.org |

| Electronic Effects | Substituents on aromatic rings can alter the electron density of the sulfonamide group, affecting binding affinity. |

| Steric Factors | The size and shape of substituents can determine the fit within a target's binding pocket. |

Prospective Applications in Advanced Organic Synthesis

Building Block for Natural Product and Pharmaceutical Intermediate Synthesis

The structural motifs present in benzyl (B1604629) 3-(chlorosulfonyl)propanoate make it an attractive starting material for the synthesis of complex natural products and key pharmaceutical intermediates. The propanoate scaffold is a common feature in many biologically active molecules. The chlorosulfonyl group can be readily converted into sulfonamides, sulfones, and other sulfur-containing functionalities that are prevalent in many pharmaceuticals.

Research has demonstrated the utility of related benzyl ester derivatives in the synthesis of potent antagonists for the lymphocyte function-associated antigen 1 (LFA-1) and intercellular adhesion molecule 1 (ICAM-1) interaction, which is a crucial target in the treatment of inflammatory diseases and autoimmune disorders. For instance, benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate is a key intermediate in the synthesis of LFA-1 inhibitors. lookchem.com The ability to introduce a sulfonyl group via a precursor like benzyl 3-(chlorosulfonyl)propanoate is therefore of significant interest in medicinal chemistry.

Furthermore, the benzyl ester functionality is a widely used protecting group in the synthesis of amino acids and other sensitive molecules, allowing for selective reactions at other positions. In the context of natural product synthesis, the divergent synthesis of benzyl salicylate (B1505791) and benzyl gentisate glucosides, found in various plant species, highlights the utility of benzyl esters in constructing complex natural products. nih.gov The methodology allows for the synthesis of several natural phenolic acid derivatives and their glucosides starting from simpler precursors. nih.gov This underscores the potential of this compound as a building block, where the chlorosulfonyl group can be used to introduce additional complexity and functionality into natural product scaffolds.

The synthesis of lacosamide, an anticonvulsant drug, involves intermediates such as (2R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate, showcasing the importance of N-benzyl-propanamide derivatives in pharmaceuticals. google.com The chlorosulfonyl group in this compound provides a handle to create a wide array of such derivatives.

Design and Synthesis of Functional Materials and Polymers

The reactivity of the chlorosulfonyl group makes this compound a candidate for the design and synthesis of novel functional materials and polymers. The chlorosulfonyl moiety can react with nucleophilic groups on polymer backbones, allowing for the post-polymerization functionalization of materials. This approach can be used to introduce specific properties, such as improved thermal stability, altered solubility, or the ability to bind to other molecules.

For example, polymers containing a benzyl chloride group, such as poly(4-chloromethyl styrene), can be modified by nucleophilic substitution to introduce a wide range of functional groups. asianpubs.org Similarly, the chlorosulfonyl group of this compound could be used to modify polymers containing hydroxyl or amino groups, thereby grafting the propanoate moiety onto the polymer chain. The subsequent removal of the benzyl protecting group would then yield a polymer with pendant carboxylic acid groups, which could be further functionalized or used to alter the polymer's properties.

Polymers containing phthalimide (B116566) groups, which can be synthesized from precursors with benzyl chloride functionalities, are known for their excellent heat resistance and transparency. asianpubs.org The reactivity of the chlorosulfonyl group in this compound could be harnessed to introduce similar functionalities into polymers, potentially leading to materials with enhanced thermal and optical properties. The incorporation of such structures can increase the rigidity of the polymer chain, leading to a higher glass transition temperature. asianpubs.org

Development of Novel Reaction Methodologies Utilizing the Chlorosulfonyl Propanoate Scaffold

The unique reactivity of the chlorosulfonyl propanoate scaffold can be exploited for the development of novel reaction methodologies. The sulfonyl chloride is a highly reactive functional group that can participate in a variety of transformations, including sulfonylation of alcohols, amines, and carbon nucleophiles. This reactivity can be harnessed to construct new carbon-sulfur and heteroatom-sulfur bonds, which are important in a wide range of chemical compounds.

Studies on related compounds, such as methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, have shown that reaction with methanesulfonyl chloride can lead to unexpected products, highlighting the potential for discovering new reaction pathways. st-andrews.ac.ukst-andrews.ac.uk The interplay between the different functional groups within the molecule can lead to unique reactivity that can be exploited for synthetic purposes. st-andrews.ac.uk

The chlorosulfonyl group can also be used as a linchpin in multicomponent reactions, where three or more reactants are combined in a single step to form a complex product. The electrophilicity of the sulfonyl chloride allows it to react with a nucleophile, generating an intermediate that can then participate in further reactions. This approach can lead to the rapid and efficient synthesis of diverse molecular scaffolds.

Furthermore, the development of catalytic methods for the transformation of the chlorosulfonyl group would be of significant interest. For example, transition-metal-catalyzed cross-coupling reactions involving sulfonyl chlorides have emerged as powerful tools for the formation of carbon-sulfur bonds. Applying these methodologies to this compound could provide access to a wide range of novel compounds with potential applications in materials science and medicinal chemistry.

Chemical Probe Development

Chemical probes are small molecules that are used to study and manipulate biological systems. The development of selective and potent chemical probes is essential for understanding disease pathways and for the discovery of new drug targets. The structural features of this compound make it an interesting scaffold for the development of novel chemical probes.

The ability to easily generate a library of derivatives by reacting the chlorosulfonyl group with a variety of nucleophiles (e.g., amines, alcohols, thiols) allows for the rapid exploration of structure-activity relationships. This is a key advantage in the early stages of chemical probe development. As mentioned previously, derivatives of related compounds have been investigated as potent antagonists for the LFA-1/ICAM-1 interaction, which is a critical pathway in immune responses and inflammation. This suggests that the sulfonyl propanoate scaffold could be a promising starting point for the design of new modulators of this pathway.

The benzyl group itself is an important pharmacophore in many anti-cancer compounds. nih.gov By combining the benzyl moiety with the reactive chlorosulfonyl group, this compound provides a platform for creating new cytotoxic agents. For example, glucopyranosyl-conjugated benzyl derivatives have been synthesized and shown to have antiproliferative activity against colon cancer cells. nih.gov The chlorosulfonyl group could be used to attach such sugar moieties or other targeting ligands to the benzyl propanoate core, potentially leading to more selective and effective anti-cancer agents.

The development of probes often requires the incorporation of reporter tags, such as fluorescent dyes or biotin, to allow for visualization or affinity purification. The reactive nature of the chlorosulfonyl group in this compound provides a convenient handle for the attachment of such tags, further enhancing its utility as a scaffold for chemical probe development.

Mechanistic Insights and Analytical Characterization Strategies for Benzyl 3 Chlorosulfonyl Propanoate and Its Derivatives

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

The reaction mechanisms of sulfonyl chlorides, such as Benzyl (B1604629) 3-(chlorosulfonyl)propanoate, are primarily governed by the nature of the nucleophile and the reaction conditions. Kinetic and spectroscopic studies are pivotal in elucidating these pathways, which generally fall into two main categories: bimolecular nucleophilic substitution (SN2) and elimination-addition.

In the SN2 mechanism, a nucleophile directly attacks the sulfur atom, leading to the displacement of the chloride ion in a concerted step. The rate of this reaction is dependent on the concentration of both the sulfonyl chloride and the nucleophile. Kinetic studies of related alkanesulfonyl chlorides have shown that the reaction rates can be influenced by steric hindrance around the sulfur atom and the electronic properties of the substituents. cdnsciencepub.comnih.gov For instance, electron-withdrawing groups can enhance the electrophilicity of the sulfur atom, thereby increasing the reaction rate with nucleophiles.

Alternatively, in the presence of a base, particularly with sulfonyl chlorides bearing α-hydrogens, an elimination-addition mechanism can occur. This pathway involves the initial abstraction of a proton by the base to form a transient and highly reactive sulfene (B1252967) intermediate (R1R2C=SO2). The sulfene then rapidly reacts with a nucleophile present in the reaction mixture. Spectroscopic techniques, such as in-situ infrared (IR) spectroscopy, can be employed to detect the formation of such transient species, providing evidence for this mechanistic route. The hydrolysis of some alkanesulfonyl chlorides has been shown to proceed through a sulfene intermediate, with the rate-determining step being the formation of this intermediate.

Kinetic solvent isotope effect (KSIE) studies can further differentiate between these mechanisms. For example, a significant KSIE (kH₂O/kD₂O > 1) is often observed in reactions where a proton transfer is involved in the rate-determining step, which can be indicative of the elimination-addition pathway. mdpi.com

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, Mass Spectrometry, Infrared Spectroscopy, X-ray Crystallography for solid derivatives)

Comprehensive characterization of Benzyl 3-(chlorosulfonyl)propanoate and its derivatives relies on a suite of advanced spectroscopic techniques to confirm their structure and purity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. For a compound like this compound, the 1H NMR spectrum would exhibit characteristic signals for the benzyl and propanoate moieties. The protons of the benzene ring would appear in the aromatic region (typically δ 7.2-7.4 ppm). The benzylic protons (-CH2-) would likely be a singlet around δ 5.1 ppm. The methylene (B1212753) protons of the propanoate chain would appear as two distinct triplets. The protons alpha to the sulfonyl chloride group would be significantly deshielded.

Representative 1H NMR Data for the Benzyl Propanoate Moiety

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | ~7.3 | Multiplet |

| Benzylic (-OCH₂Ph) | ~5.1 | Singlet |

| Methylene (-CH₂CO) | ~2.4 | Quartet |

Representative 13C NMR Data for the Benzyl Propanoate Moiety

| Carbon | Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~174 |

| Aromatic (C₆H₅) | ~127-136 |

| Benzylic (-OCH₂Ph) | ~66 |

| Methylene (-CH₂CO) | ~27 |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of the molecule. The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the benzyl group (C₇H₇, m/z 91), a common fragmentation for benzyl esters, and cleavage of the C-S and S-Cl bonds. nih.govnist.govmiamioh.edujove.comlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound would include:

S=O stretching: Strong absorptions characteristic of sulfonyl chlorides, typically appearing in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1180-1195 cm⁻¹ (symmetric).

C=O stretching: A strong absorption from the ester carbonyl group, expected around 1735 cm⁻¹. libretexts.org

C-O stretching: Absorptions associated with the ester linkage.

Aromatic C-H and C=C stretching: Bands characteristic of the benzyl group. spectrabase.comresearchgate.netchemicalbook.comaskthenerd.comnist.gov

X-ray Crystallography: For solid derivatives of this compound, single-crystal X-ray crystallography can provide unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and conformational details. mdpi.comweizmann.ac.ilsemanticscholar.org This technique is particularly valuable for establishing the stereochemistry of chiral derivatives and understanding intermolecular interactions in the solid state.

Chromatographic Analysis and Purity Determination

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound and its reaction products.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of organic compounds. For this compound, a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide good separation from impurities. rsc.orghelixchrom.comgoogle.comnih.govnih.gov Detection is typically achieved using a UV detector, as the benzyl group provides a strong chromophore. The purity of a sample can be determined by integrating the peak area of the main component and any impurities. For sulfonyl chlorides that are highly reactive, derivatization may be necessary to improve stability and detectability. nih.gov

Gas Chromatography (GC): GC is another powerful technique for purity determination, particularly for volatile and thermally stable compounds. nih.gov Benzyl esters are amenable to GC analysis. nih.gov A capillary column with a non-polar or medium-polarity stationary phase would be suitable. Mass spectrometry is often coupled with GC (GC-MS) to provide both separation and structural identification of the components in a mixture. nih.govresearchgate.net However, the thermal lability of the sulfonyl chloride group might pose a challenge, potentially requiring derivatization or careful optimization of the GC conditions to avoid degradation in the injector or column. core.ac.uk

Computational Chemistry for Predicting Reactivity and Conformations

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the reactivity and conformational preferences of molecules like this compound.

Predicting Reactivity: DFT calculations can be used to model the transition states of potential reaction pathways, such as the SN2 and elimination-addition mechanisms. semanticscholar.orgmdpi.com By calculating the activation energies for these pathways, it is possible to predict which mechanism is more favorable under different conditions. Molecular orbital calculations, such as mapping the electrostatic potential (ESP), can identify the most electron-deficient sites in the molecule, which are the likely targets for nucleophilic attack. This information can help in understanding and predicting the regioselectivity of reactions.

Future Research Perspectives and Innovations

Sustainable and Green Chemical Synthesis Routes

Traditional methods for synthesizing sulfonyl chlorides often involve harsh and hazardous reagents like chlorosulfonic acid or thionyl chloride, which generate significant acidic waste. organic-chemistry.org Green chemistry principles aim to mitigate such environmental concerns by utilizing safer reagents, reducing waste, and improving atom economy.

Future research on Benzyl (B1604629) 3-(chlorosulfonyl)propanoate should prioritize the development of green synthetic protocols. A promising avenue is the direct oxidative chlorination of a suitable thiol precursor, such as Benzyl 3-mercaptopropanoate. Modern green oxidative chlorination methods use environmentally benign oxidants and chlorine sources. For instance, systems like hydrogen peroxide (H₂O₂)/zirconium tetrachloride (ZrCl₄) or Oxone/KCl in water have proven effective for converting various thiols to sulfonyl chlorides with high efficiency and minimal byproducts. researchgate.netorganic-chemistry.org Another mild approach involves using N-chlorosuccinimide (NCS) as the chlorinating agent. researchgate.net These methods often proceed under mild conditions, tolerate a range of functional groups, and are more environmentally friendly than traditional routes.

The synthesis of the precursor, Benzyl 3-mercaptopropanoate, can also be achieved through greener pathways, for example, by reacting benzyl alcohol with 3-mercaptopropionic acid or via the S-alkylation of a benzyl halide with a thiol equivalent under phase-transfer or neat conditions. jmaterenvironsci.com

Table 1: Comparison of a Proposed Green Synthesis vs. a Traditional Route for Benzyl 3-(chlorosulfonyl)propanoate

| Feature | Traditional Route (Hypothetical) | Proposed Green Route |

|---|---|---|

| Precursor | Benzyl 3-propanesulfonate | Benzyl 3-mercaptopropanoate |

| Chlorinating Agent | Chlorosulfonic acid (ClSO₃H) or Thionyl chloride (SOCl₂) | Hydrogen peroxide/Zirconium tetrachloride (H₂O₂/ZrCl₄) |

| Solvent | Dichloromethane or Chloroform | Acetonitrile or Water |

| Byproducts | Strong acids (H₂SO₄, HCl), SO₂ | Water |

| Safety Concerns | Highly corrosive and toxic reagents, vigorous gas evolution | Milder conditions, less hazardous reagents |

| Environmental Impact | High Process Mass Intensity (PMI), acidic waste streams | Lower PMI, benign byproducts |

Flow Chemistry and Microreactor Applications

The synthesis of sulfonyl chlorides can be highly exothermic, posing significant safety risks, especially during scale-up in traditional batch reactors. researchgate.net Flow chemistry, which involves performing chemical reactions in continuous-flow reactors (like microreactors), offers a powerful solution to these challenges. The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature, preventing thermal runaways. thieme-connect.com

A future research direction would be to develop a continuous flow process for the synthesis of this compound. researchgate.net This could involve pumping a solution of the precursor (e.g., Benzyl 3-mercaptopropanoate) and a chlorinating agent through a heated or cooled microreactor. Such a setup would enable precise control over reaction parameters like residence time, temperature, and stoichiometry, leading to higher yields, improved purity, and enhanced safety. thieme-connect.com Furthermore, flow chemistry allows for safer on-demand generation of the potentially unstable sulfonyl chloride, which can be immediately used in a subsequent "telescoped" reaction step, such as sulfonamide formation, without isolation. tue.nl

Table 2: Prospective Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Poor, risk of localized hot spots | Excellent, rapid heat dissipation |

| Safety | High risk of thermal runaway, exposure to hazardous reagents | Inherently safer due to small reaction volume, contained system |

| Reaction Time | Hours | Minutes |

| Scalability | Problematic, requires re-optimization | Straightforward by running the system for longer periods |

| Productivity (Throughput) | Lower | Higher space-time yield |

| Process Control | Limited | Precise control over temperature, pressure, and residence time |

Exploring Unconventional Reactivity Patterns

While the primary reaction of sulfonyl chlorides is nucleophilic substitution to form sulfonamides and sulfonate esters, they possess a rich and sometimes unconventional reactivity profile. magtech.com.cn Future research should aim to explore these alternative reaction pathways for this compound.

One area of interest is the generation of highly reactive sulfene (B1252967) intermediates (RCH=SO₂) by treating alkanesulfonyl chlorides that have an α-hydrogen with a non-nucleophilic base. nih.gov this compound could potentially be dehydrochlorinated to form a transient sulfene, which could then be trapped in situ with various reagents to create novel molecular scaffolds.

Another avenue is the use of sulfonyl chlorides in radical reactions. Under specific conditions, the S-Cl bond can undergo homolytic cleavage, or the entire sulfonyl chloride group can participate in radical-mediated transformations. Furthermore, desulfonylative cross-coupling reactions, where the sulfonyl group acts as a leaving group, could provide a novel strategy for C-C or C-heteroatom bond formation at the carbon adjacent to the sulfur. The interplay between the sulfonyl chloride and the benzyl ester functionalities could also lead to unique intramolecular cyclization reactions.

Table 3: Potential Unconventional Reactions of this compound

| Reaction Type | Proposed Conditions | Expected Product Class | Potential Application |

|---|---|---|---|

| Sulfene Formation | Triethylamine, [2+2] cycloaddition with an imine | β-Sultams | Novel heterocyclic building blocks |

| Radical Addition | Radical initiator (e.g., AIBN), alkene | Adducts from radical addition across the double bond | Functionalized propanoate derivatives |

| Desulfonylative Coupling | Transition metal catalyst (e.g., Ni, Pd), coupling partner | C-C or C-N coupled products | Synthesis of complex molecules |

| Intramolecular Cyclization | Strong base or Lewis acid | Cyclic sulfonates or other heterocyclic systems | Access to novel ring structures |

High-Throughput Experimentation and Automated Synthesis

High-throughput experimentation (HTE) and automated synthesis platforms have revolutionized modern chemistry, particularly in pharmaceutical research, by enabling the rapid screening of numerous reaction conditions and the synthesis of large compound libraries. researchgate.netacs.org

The application of HTE would be invaluable for optimizing the synthesis of this compound itself, quickly identifying the best catalysts, solvents, and temperatures for a chosen green chemistry protocol. More significantly, HTE can be used to explore the utility of this compound as a building block. For example, an automated platform could be used to react it with a large array of primary and secondary amines to generate a diverse library of novel sulfonamides. mdpi.com This would rapidly provide a multitude of compounds for biological screening, accelerating the discovery of new drug candidates. nih.gov Such a screening process can efficiently map the structure-activity relationship (SAR) for this new class of compounds.

Table 4: Illustrative 96-Well Plate Layout for High-Throughput Sulfonamide Synthesis

| Column 1-3 (Base A) | Column 4-6 (Base B) | Column 7-9 (Base C) | Column 10-12 (Base D) | |

|---|---|---|---|---|

| Row A (Amine 1) | Well A1-A3 | Well A4-A6 | Well A7-A9 | Well A10-A12 |

| Row B (Amine 2) | Well B1-B3 | Well B4-B6 | Well B7-B9 | Well B10-B12 |

| Row C (Amine 3) | Well C1-C3 | Well C4-C6 | Well C7-C9 | Well C10-C12 |

| Row D (Amine 4) | Well D1-D3 | Well D4-D6 | Well D7-D9 | Well D10-D12 |

| Row E (Amine 5) | Well E1-E3 | Well E4-E6 | Well E7-E9 | Well E10-E12 |

| Row F (Amine 6) | Well F1-F3 | Well F4-F6 | Well F7-F9 | Well F10-F12 |

| Row G (Amine 7) | Well G1-G3 | Well G4-G6 | Well G7-G9 | Well G10-G12 |

| Row H (Amine 8) | Well H1-H3 | Well H4-H6 | Well H7-H9 | Well H10-H12 |

Each set of three columns could test a different solvent or catalyst, while each row uses a different amine, and each block of columns uses a different base (e.g., Pyridine (B92270), Triethylamine, DIPEA, etc.). All wells would contain this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing benzyl 3-(chlorosulfonyl)propanoate and validating its purity?

- Methodology : Synthesis typically involves sulfonation of benzyl acrylate derivatives using chlorosulfonic acid under controlled anhydrous conditions. Post-reaction, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the product. Validate purity using H/C NMR (e.g., characteristic shifts for sulfonyl chloride groups at δ ~3.5–4.0 ppm and carbonyl signals at δ ~170–175 ppm) and HRMS to confirm molecular mass. Monitor residual solvents by GC-MS .

Q. How can researchers characterize the reactivity of the chlorosulfonyl group in this compound?

- Methodology : Perform nucleophilic substitution reactions with amines or alcohols under mild conditions (e.g., THF at 0–25°C). Track reaction progress via TLC and quantify sulfonamide/sulfonate ester formation using H NMR integration or LC-MS. Compare reaction kinetics with analogous sulfonyl chlorides (e.g., tosyl chloride) to assess relative electrophilicity .

Q. What analytical techniques are most reliable for assessing batch-to-batch consistency?

- Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98% by area normalization) and elemental analysis (C, H, S, Cl) to confirm stoichiometry. Use FT-IR to verify functional groups (e.g., S=O stretching at ~1350–1150 cm) and differential scanning calorimetry (DSC) to check thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodology : Replicate synthesis under varying conditions (e.g., solvent polarity, temperature) to identify side products. For example, unintended hydrolysis of the chlorosulfonyl group to sulfonic acid can occur in humid environments, altering NMR/HRMS profiles. Use deuterated solvents and anhydrous workup to minimize artifacts. Cross-validate findings with computational simulations (DFT for NMR chemical shifts) .

Q. What strategies optimize the stability of this compound during long-term storage?

- Methodology : Store under inert gas (argon) at −20°C in amber vials to prevent hydrolysis and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Stabilizers like molecular sieves or desiccants (e.g., silica gel) can extend shelf life. Avoid aqueous buffers in formulations .

Q. How does the chlorosulfonyl group influence regioselectivity in multicomponent reactions?

- Methodology : Design comparative studies using this compound vs. non-sulfonated analogs in reactions like Ugi or Passerini. Analyze regioselectivity via H NMR coupling constants and X-ray crystallography of products. Computational modeling (e.g., Fukui indices) can predict electrophilic sites influenced by the sulfonyl group .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Use chiral HPLC or SFC (supercritical fluid chromatography) to monitor enantiomeric excess (ee) during scale-up. Optimize asymmetric catalysis (e.g., chiral ligands in sulfonation steps) and avoid racemization-prone conditions (e.g., high temperatures). Batch crystallization with chiral resolving agents (e.g., tartaric acid derivatives) can enhance ee .

Key Considerations

- Synthetic Reproducibility : Variations in sulfonation efficiency (e.g., due to moisture) may require strict anhydrous protocols .

- Data Interpretation : Discrepancies in HRMS/NMR data often stem from isotopic impurities or solvent effects; use high-resolution instruments and deuterated solvents .

- Safety : The chlorosulfonyl group is highly reactive; handle with PPE (gloves, goggles) and in a fume hood to avoid exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.